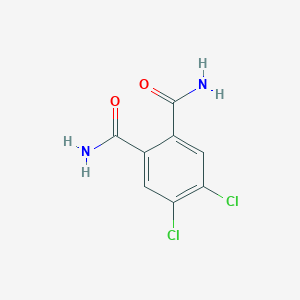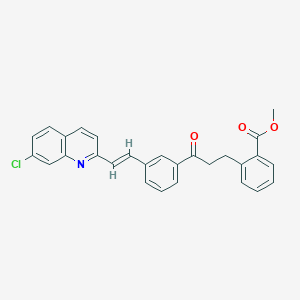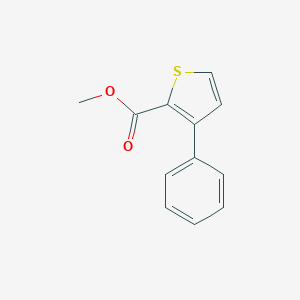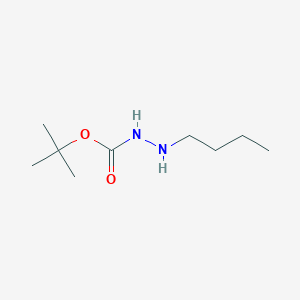
Tert-butyl 2-butylhydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-butylhydrazinecarboxylate is a chemical compound with the molecular formula C10H22N2O2. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl 2-butylhydrazinecarboxylate is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of many diseases.
Effets Biochimiques Et Physiologiques
Tert-butyl 2-butylhydrazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while reducing the levels of reactive oxygen species and lipid peroxidation. It has also been shown to reduce inflammation and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl 2-butylhydrazinecarboxylate is its ability to scavenge free radicals and reduce oxidative stress in cells. This makes it a valuable tool for studying the role of oxidative stress in various diseases. However, its use is limited by its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on tert-butyl 2-butylhydrazinecarboxylate. Some possible areas of study include its effects on mitochondrial function, its potential as a treatment for neurodegenerative diseases, and its use in combination with other antioxidants or anti-inflammatory agents. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
Tert-butyl 2-butylhydrazinecarboxylate is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Tert-butyl 2-butylhydrazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
149268-06-4 |
|---|---|
Nom du produit |
Tert-butyl 2-butylhydrazinecarboxylate |
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
tert-butyl N-(butylamino)carbamate |
InChI |
InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) |
Clé InChI |
QCPIKVMLLWWWAH-UHFFFAOYSA-N |
SMILES |
CCCCNNC(=O)OC(C)(C)C |
SMILES canonique |
CCCCNNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

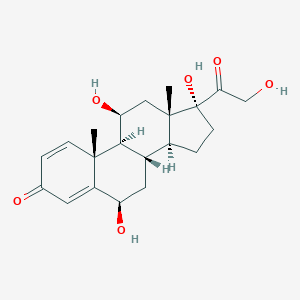
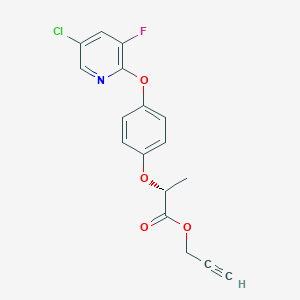
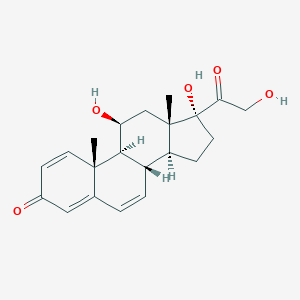
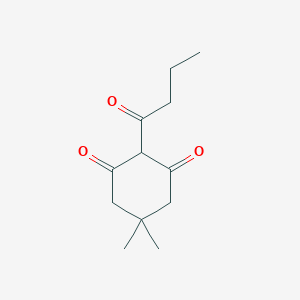
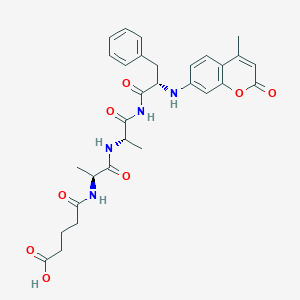
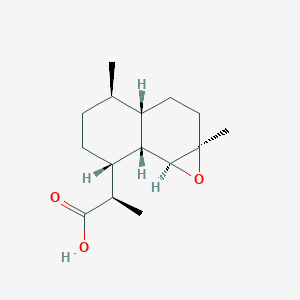
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
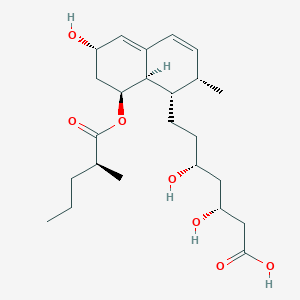
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
